molecular formula C8H8BrFO B1350582 3-Fluoro-4-methoxybenzyl bromide CAS No. 331-61-3

3-Fluoro-4-methoxybenzyl bromide

Cat. No. B1350582
CAS RN: 331-61-3
M. Wt: 219.05 g/mol
InChI Key: KLWYYWVSFYRPLM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl bromide, also known as FMBO, is an organic compound with a molecular formula of C8H8BrFO . It is a pale cream to cream colored solid in the form of crystals or powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(bromomethyl)-1-fluoro-2-methoxybenzene . The InChI code for this compound is 1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.05 . It has a melting point of 41.0-47.0°C and an assay (GC) of ≥97.5% . The compound is a solid at ambient temperature .

Scientific Research Applications

Synthesis of Oligoribonucleotides

3-Fluoro-4-methoxybenzyl bromide plays a role in the synthesis of oligoribonucleotides. The 4-methoxybenzyl group is introduced to the 2′-hydroxyl group from the reaction of adenosine with 4-methoxybenzyl bromide. This method is effective in the synthesis of oligoribonucleotides via the phosphotriester approach. The 4-methoxybenzyl group can be rapidly removed from the oligoribonucleotides, which is crucial for enzymatic characterization of the synthesized oligoribonucleotides (Takaku & Kamaike, 1982).

Radiotracer Synthesis for PET Imaging

This compound is utilized in the synthesis of radiotracers for Positron Emission Tomography (PET). Procedures developed for the synthesis of fluorinated α-amino acids involve the use of 2-[18F]fluoro-4-methoxybenzyl bromide. This compound serves as an intermediate in the asymmetric synthesis of these amino acids, which are significant in PET imaging (Zaitsev et al., 2002).

Protecting Group in Organic Synthesis

In organic synthesis, particularly in the synthesis of complex molecules, this compound is used as a protecting group. It's introduced as a benzyl ether-type protecting group for alcohols, and its introduction is facilitated by the readily prepared benzyl bromide. This protecting group is compatible with certain conditions and can be removed under specific circumstances, making it a useful tool in the synthesis of complex organic molecules (Crich, Li, & Shirai, 2009).

Synthesis of Antiplasmodial Compounds

This compound is used in the synthesis of compounds with potential antiplasmodial activities. An example is the synthesis of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, which has shown in vitro activity against chloroquine-resistant Plasmodium falciparum strains. This highlights its potential in the development of new antimalarial drugs (Hadanu et al., 2010).

Safety and Hazards

3-Fluoro-4-methoxybenzyl bromide is a hazardous material. It causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYYWVSFYRPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379097
Record name 3-Fluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331-61-3
Record name 3-Fluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-fluoro-1-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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